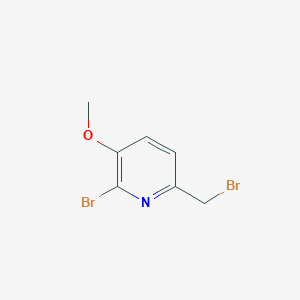

Pyridine, 2-bromo-6-(bromomethyl)-3-methoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Pyridine, 2-bromo-6-(bromomethyl)-” is an organic compound with the empirical formula C6H5Br2N . It is a solid substance .

Molecular Structure Analysis

The molecular weight of “Pyridine, 2-bromo-6-(bromomethyl)-” is 250.92 . The SMILES string representation is BrCC1=CC=CC(Br)=N1 .Physical And Chemical Properties Analysis

“Pyridine, 2-bromo-6-(bromomethyl)-” is a solid substance . Its molecular weight is 250.92 .Aplicaciones Científicas De Investigación

Antioxidant Properties and Synthesis

A series of 6-substituted-2,4-dimethyl-3-pyridinols, demonstrating notable antioxidant properties, was synthesized through a strategy that includes a low-temperature aryl bromide-to-alcohol conversion. Among these, the methoxy derivative, 2,4-dimethyl-6-(methoxy)-3-pyridinol, showcases effective phenolic chain-breaking antioxidant capabilities, making it a valuable compound in antioxidant research. The study highlights the stability and reactivity of these pyridinols towards peroxyl radicals, indicating their potential as superior antioxidants in organic solutions (Wijtmans et al., 2004).

Catalytic Applications

The synthesis of (imino)pyridine ligands, including a derivative closely related to Pyridine, 2-bromo-6-(bromomethyl)-3-methoxy-, led to the development of palladium complexes that show high catalytic activities in ethylene dimerization. This research suggests that such pyridine derivatives can be effectively used in creating selective catalyst systems for polymer production and other chemical synthesis processes (Nyamato et al., 2015).

Structural and Spectroscopic Analysis

Pyridine derivatives, including 2-bromo-6-(bromomethyl)-3-methoxy- analogs, have been studied for their structural features and optical properties through spectroscopic methods. These compounds exhibit varied fluorescence behaviors in different solvents, providing insights into the effects of substituents on their emission spectra. Such analyses are crucial for understanding the electronic structure and potential applications in materials science (Cetina et al., 2010).

Ring Contraction and Chemical Transformations

The use of boron(III) bromide has facilitated the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, showcasing a method for ring contraction that involves intermediate bicyclic aziridinium ions. This transformation underlines the versatility of pyridine derivatives in synthetic chemistry, enabling the production of pyrrolidine structures from piperidine precursors (Tehrani et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-6-(bromomethyl)-3-methoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-6-3-2-5(4-8)10-7(6)9/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIHYCFTNHIAQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)CBr)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-(4-Chlorophenyl)-2-furyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501786.png)

![6-(5-Phenyl-2-furyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501787.png)

![6-(4-Ethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501790.png)

![6-(4-Tert-butylphenyl)-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501792.png)

![6-(4-Isopropylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501795.png)

![2-(4-fluorobenzyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501796.png)

![3-(3,5-Dimethylphenyl)-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501797.png)

![2-(2-methylbenzyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501798.png)

![6-(4-chlorophenyl)-2-(2-methylbenzyl)-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501802.png)

![2-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501803.png)

![2-benzyl-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501806.png)